3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione

aromatase inhibition CYP19A1 enzyme kinetics

3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione (also designated 3-APEPD, CHEMBL151212) is a synthetic, non-steroidal aromatase (CYP19A1) inhibitor belonging to the phenylpyrrolidine-2,5-dione class. Structurally, it replaces the piperidine-2,6-dione ring of the clinical aromatase inhibitor aminoglutethimide (AG) with a pyrrolidine-2,5-dione scaffold while retaining the 4-aminophenyl and 3-ethyl substituents.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 91567-07-6
Cat. No. B1218342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione
CAS91567-07-6
Synonyms3-(4'-aminophenyl)-3-ethylpyrollidine-2,5-dione
3-APEPD
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCC1(CC(=O)NC1=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H14N2O2/c1-2-12(7-10(15)14-11(12)16)8-3-5-9(13)6-4-8/h3-6H,2,7,13H2,1H3,(H,14,15,16)
InChIKeyQPJZAHJMZUCFMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione (CAS 91567-07-6): Core Identity and Procurement-Relevant Classification


3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione (also designated 3-APEPD, CHEMBL151212) is a synthetic, non-steroidal aromatase (CYP19A1) inhibitor belonging to the phenylpyrrolidine-2,5-dione class [1]. Structurally, it replaces the piperidine-2,6-dione ring of the clinical aromatase inhibitor aminoglutethimide (AG) with a pyrrolidine-2,5-dione scaffold while retaining the 4-aminophenyl and 3-ethyl substituents [2]. The compound is classified under MeSH as an aminoglutethimide analog/derivative and an aromatase inhibitor, with its first literature source tracing to J Steroid Biochem 1987 [3]. It serves as a key reference ligand in structure-activity relationship (SAR) studies of aromatase inhibition and cytochrome P450 enzyme selectivity, distinct from both its parent compound and later-generation 1-alkyl derivatives.

Why 3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione Cannot Be Interchanged with Other Aminoglutethimide Analogs


Within the phenylpyrrolidine-2,5-dione series, small structural perturbations produce large, quantifiable swings in both aromatase inhibitory potency and cytochrome P450 enzyme selectivity. The 3-ethyl substituent, the free NH of the pyrrolidine-2,5-dione ring, and the absence of N-alkylation each constitute independently verified structural determinants of activity [1]. Substituting the 3-ethyl group for 3-methyl alters Ki by ~25%; removing the 3-alkyl substituent entirely reduces potency ~20-fold; and N-methylation of the pyrrolidine ring abolishes activity toward androstenedione aromatization entirely [1]. Furthermore, the pyrrolidine-2,5-dione scaffold confers a selectivity advantage over the piperidine-2,6-dione of aminoglutethimide, which inhibits both aromatase and cholesterol side-chain cleavage (CSCC) enzymes, whereas the pyrrolidinedione analogs are weak or ineffective against CSCC [2]. These steep SAR gradients mean that procurement of the exact 3-ethyl, N-unsubstituted pyrrolidine-2,5-dione congener is non-negotiable for experiments requiring the specific potency-selectivity profile documented below.

Quantitative Differentiation Evidence for 3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione Relative to Closest Comparators


Aromatase Inhibitory Potency (Ki): 3-Ethyl Compound vs. Aminoglutethimide and 3-Methyl Analog

In a direct head-to-head study using human placental aromatase, the target compound (Compound 8) demonstrated a Ki of 1.0 µM, positioning it between the clinical reference aminoglutethimide (Ki = 0.68 µM) and the 3-methyl analog (Compound 7, Ki = 0.8 µM) [1]. The 3-ethyl substituent thus yields potency within ~1.5-fold of AG and only ~25% less potent than the 3-methyl congener. All three compounds exhibited competitive inhibition kinetics [1].

aromatase inhibition CYP19A1 enzyme kinetics competitive inhibition

CSCC Enzyme Selectivity: Pyrrolidine-2,5-dione Scaffold vs. Piperidine-2,6-dione of Aminoglutethimide

In the same study, aminoglutethimide inhibited bovine adrenal cholesterol side-chain cleavage (CSCC) enzyme with a Ki of 14 µM, yielding an aromatase:CSCC selectivity ratio of approximately 1:21 [1]. In contrast, the target compound and its pyrrolidine-2,5-dione congeners (Compounds 5–8) were described as 'either weak or ineffective inhibitors of the CSCC enzyme systems' [1]. This selectivity advantage is corroborated by Nicholls et al., who noted that 'several 4'-aminophenyl pyrrolidinediones [are] as potent as aminoglutethimide for aromatase but less effective against CSCC' [2].

cholesterol side-chain cleavage CYP11A1 enzyme selectivity off-target profiling

In Vivo Estradiol Suppression: 3-Ethyl Pyrrolidinedione vs. Aminoglutethimide and N-Methyl Derivative

In PMSG-stimulated female rats, the target compound (designated Compound 2) reduced plasma estradiol (E2) levels by 97% of control at a 50 mg/kg intraperitoneal dose, statistically indistinguishable from aminoglutethimide's 98% reduction [1]. By contrast, the N-methylated derivative (Compound 3, 3-(4-aminophenyl)-3-ethyl-1-methylpyrrolidine-2,5-dione) achieved only an 82% reduction at the same dose [1]. At 25 mg/kg, similarly effective inhibition was observed for all three compounds, though individual percentages were not reported for the lower dose [1].

in vivo efficacy estradiol suppression PMSG-stimulated rat model aromatase inhibition

N-Methylation Ablates Activity: Critical Role of Free Pyrrolidine NH for Aromatase Inhibition

The N-methylated analog of the target compound—3-(4-aminophenyl)-3-ethyl-1-methylpyrrolidine-2,5-dione (Compound 16)—was 'weakly inhibitory toward testosterone aromatization and totally inactive toward androstenedione aromatization' in the human placental aromatase assay [1]. This contrasts sharply with the target compound's Ki of 1.0 µM. The same study showed that 1-methylation alone (Compound 5) yielded a Ki of 1.75 µM, while 1,3-dimethylation (Compound 6) gave an identical Ki of 1.75 µM, indicating that N-alkylation generally reduces potency but does not fully abolish it—unless combined with the 3-ethyl substituent, where it becomes catastrophic for activity [1].

SAR N-methylation androstenedione aromatization testosterone aromatization

3-Alkyl Substituent Requirement: 3-Ethyl Target vs. 3-Unsubstituted Analog

The 3-unsubstituted parent compound—3-(4-aminophenyl)pyrrolidine-2,5-dione (Compound 15, also known as WSP-3)—exhibited only moderate aromatase inhibition with an IC50 of 20 µM [1]. This is approximately 20-fold weaker than the target compound (Ki = 1.0 µM, where Ki ≈ IC50 for competitive inhibitors under standard assay conditions). Additionally, Compound 15 'proved unexpectedly difficult to prepare following standard methods' [1], suggesting synthetic accessibility challenges that the 3-ethyl substitution alleviates.

SAR 3-alkyl substitution aromatase inhibition IC50 comparison

Racemization Liability at Physiological pH: Class-Level Consideration for Chiral Handling

Although direct racemization half-life data for the target compound itself are not available, closely related 3-(4-aminophenyl)pyrrolidine-2,5-diones bearing a benzylic proton at the chiral 3-position undergo rapid racemization under physiological conditions. The des-ethyl analog WSP-3 (II) racemizes with a t½ of 7 hours in phosphate buffer (0.01 M, pH 7.4, 23°C), while its N-pentyl derivative (III) racemizes with a t½ of 6 hours [1]. The target compound likewise possesses a benzylic proton at the C-3 chiral center and is expected to exhibit similar pH-dependent racemization kinetics.

racemization benzylic proton abstraction chiral stability enantiomer

Optimal Research and Procurement Application Scenarios for 3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione (3-APEPD)


Aromatase Inhibitor SAR Studies Requiring Defined Ki and CSCC Selectivity Benchmarks

The target compound serves as a well-characterized reference point in phenylpyrrolidine-2,5-dione SAR campaigns. With a Ki of 1.0 µM for aromatase and demonstrated weak/absent CSCC inhibition, it provides a baseline for evaluating the impact of 1-alkyl, 3-alkyl, and ring modifications on both potency and enzyme selectivity [1]. Its selectivity advantage over aminoglutethimide (which inhibits CSCC with Ki = 14 µM) makes it particularly suitable for experiments designed to decouple aromatase inhibition from CSCC-related confounding effects [1].

In Vivo Estrogen Suppression Studies in Rodent Models

With demonstrated 97% suppression of plasma estradiol in PMSG-stimulated rats at 50 mg/kg—statistically equivalent to aminoglutethimide's 98%—the target compound is validated for in vivo aromatase inhibition studies [2]. Its superior in vivo performance relative to the N-methyl derivative (82% suppression) makes it the preferred pyrrolidine-2,5-dione congener for experiments requiring maximal estrogen suppression without the CSCC inhibitory liability of aminoglutethimide [2].

Negative Control Design Using N-Methylated or 3-Unsubstituted Congeners

The steep SAR around the target compound enables robust experimental design with built-in negative controls. The N-methyl derivative (Compound 16) is totally inactive toward androstenedione aromatization, while the 3-unsubstituted analog (Compound 15) is ~20-fold less potent (IC50 = 20 µM) [1]. Researchers can procure all three compounds to construct activity-graded comparator panels that validate target engagement specificity in biochemical and cellular assays [1].

Chiral Stability and Racemization Studies Under Physiological Conditions

As a member of the 3-(4-aminophenyl)pyrrolidine-2,5-dione class bearing a benzylic proton at the chiral center, the target compound is suitable for racemization kinetics studies. The class-level racemization half-life of ~6–7 hours at pH 7.4 (in vitro) for structurally analogous compounds [3] establishes this scaffold as a model system for investigating pH-dependent chiral inversion of carbon acids and its implications for enantiomer-specific pharmacology.

Quote Request

Request a Quote for 3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.